4-(Pyridin-3-yl)butan-2-one
Overview
Description
“4-(Pyridin-3-yl)butan-2-one” is a chemical compound with the molecular formula C9H11NO. It has a molecular weight of 149.19 . The compound is liquid in its physical form .
Molecular Structure Analysis
The InChI code for “4-(Pyridin-3-yl)butan-2-one” is 1S/C9H11NO/c1-8(11)4-5-9-3-2-6-10-7-9/h2-3,6-7H,4-5H2,1H3
. This code provides a standard way to encode the compound’s molecular structure.
Physical And Chemical Properties Analysis
“4-(Pyridin-3-yl)butan-2-one” is a liquid compound . Unfortunately, specific physical and chemical properties like boiling point, melting point, and density are not available in the current resources.
Scientific Research Applications
Synthesis of Novel Compounds
This compound can serve as a precursor or intermediate in the synthesis of novel organic compounds with potential biological activity. For example, it can be used to synthesize oxime esters with antifungal properties .
Analytical Chemistry
It could be used as a standard or reagent in analytical methods such as NMR, HPLC, LC-MS, and UPLC to help identify or quantify substances .
Computational Chemistry
The compound could be used in computational chemistry simulations to understand its behavior and interactions at the molecular level using software like Amber or GROMACS .
properties
IUPAC Name |
4-pyridin-3-ylbutan-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO/c1-8(11)4-5-9-3-2-6-10-7-9/h2-3,6-7H,4-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OAUNKLBPKLZUSD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CCC1=CN=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00498105 | |
Record name | 4-(Pyridin-3-yl)butan-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00498105 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Pyridin-3-yl)butan-2-one | |
CAS RN |
55161-19-8 | |
Record name | 4-(Pyridin-3-yl)butan-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00498105 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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